molecular formula C16H18BrNO2S B281119 N-(4-bromophenyl)-2,5-diethylbenzenesulfonamide

N-(4-bromophenyl)-2,5-diethylbenzenesulfonamide

Cat. No. B281119
M. Wt: 368.3 g/mol
InChI Key: PKFOQJSQUCTPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2,5-diethylbenzenesulfonamide is a chemical compound that has been extensively studied in scientific research. It is a sulfonamide derivative that has shown potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,5-diethylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in various cancers. CA IX plays a crucial role in tumor growth and survival, and its inhibition by N-(4-bromophenyl)-2,5-diethylbenzenesulfonamide leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2,5-diethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of CA IX, which leads to the inhibition of cancer cell growth and induction of apoptosis. It also has anti-inflammatory properties and has been shown to reduce inflammation in various animal models. Additionally, it has been shown to have hypoglycemic effects and has been studied for its potential in treating diabetes.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-2,5-diethylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be purified by recrystallization or column chromatography. It also has a high degree of purity, which makes it suitable for various biochemical and physiological assays. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret some of the results.

Future Directions

There are several future directions for the study of N-(4-bromophenyl)-2,5-diethylbenzenesulfonamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, it would be interesting to study its pharmacokinetics and pharmacodynamics to better understand its efficacy and safety. Finally, it would be valuable to develop new derivatives of N-(4-bromophenyl)-2,5-diethylbenzenesulfonamide with improved properties and selectivity.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2,5-diethylbenzenesulfonamide involves the reaction of 4-bromoaniline and 2,5-diethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified by recrystallization or column chromatography.

Scientific Research Applications

N-(4-bromophenyl)-2,5-diethylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It also has anti-inflammatory properties and has been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have hypoglycemic effects and has been studied for its potential in treating diabetes.

properties

Molecular Formula

C16H18BrNO2S

Molecular Weight

368.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2,5-diethylbenzenesulfonamide

InChI

InChI=1S/C16H18BrNO2S/c1-3-12-5-6-13(4-2)16(11-12)21(19,20)18-15-9-7-14(17)8-10-15/h5-11,18H,3-4H2,1-2H3

InChI Key

PKFOQJSQUCTPQS-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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